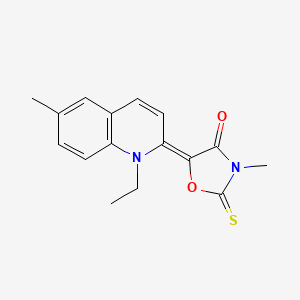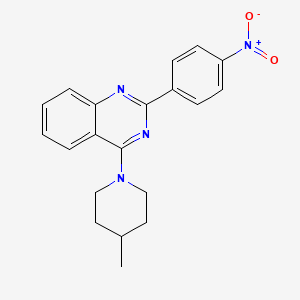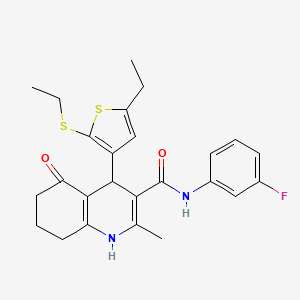
(5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is a complex organic molecule characterized by its quinoline and oxazolidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Moiety: Starting with an appropriate aniline derivative, the Skraup synthesis can be used to form the quinoline ring. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves coupling the quinoline derivative with the oxazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and oxazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or oxazolidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its quinoline moiety is known for its presence in many biologically active compounds, including antimalarial and antibacterial agents.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. The quinoline structure is a common motif in many drugs, suggesting possible applications in treating infectious diseases or cancer.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and conjugated structure.
作用機序
The mechanism of action of (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline moiety could intercalate with DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Oxazolidinone Derivatives: Such as linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria.
Uniqueness
What sets (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one apart is its combined structure of quinoline and oxazolidinone, which could offer a unique set of chemical and biological properties not found in simpler analogs. This dual functionality might provide enhanced activity or selectivity in its applications.
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-4-18-12-7-5-10(2)9-11(12)6-8-13(18)14-15(19)17(3)16(21)20-14/h5-9H,4H2,1-3H3/b14-13- |
InChIキー |
CTPQVWOICBPXMF-YPKPFQOOSA-N |
異性体SMILES |
CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)O3)C)C=C(C=C2)C |
正規SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)O3)C)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11634053.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634059.png)
![1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11634066.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634071.png)
![benzyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11634080.png)
![Ethyl 6-chloro-4-[(2,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634088.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11634100.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11634106.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)

